molecular formula C15H13FN4O B6900507 N-(4-fluoro-2-methylphenyl)-3-methylbenzotriazole-5-carboxamide

N-(4-fluoro-2-methylphenyl)-3-methylbenzotriazole-5-carboxamide

Cat. No.: B6900507
M. Wt: 284.29 g/mol
InChI Key: XWGVIHSQLRANTI-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-3-methylbenzotriazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a carboxamide group attached to the benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-methylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-9-7-11(16)4-6-12(9)17-15(21)10-3-5-13-14(8-10)20(2)19-18-13/h3-8H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGVIHSQLRANTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-3-methylbenzotriazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-fluoro-2-methylphenylamine to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amine group.

    Cyclization: Cyclization of the amine with a suitable reagent to form the benzotriazole ring.

    Amidation: Introduction of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-3-methylbenzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzotriazole ring or the phenyl ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-3-methylbenzotriazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-3-methylbenzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluoro-2-methylphenyl)-benzotriazole-5-carboxamide: Lacks the methyl group on the benzotriazole ring.

    N-(4-chloro-2-methylphenyl)-3-methylbenzotriazole-5-carboxamide: Contains a chlorine atom instead of a fluorine atom.

    N-(4-fluoro-2-methylphenyl)-3-methylbenzotriazole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(4-fluoro-2-methylphenyl)-3-methylbenzotriazole-5-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the carboxamide group provides opportunities for further functionalization and derivatization.

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